2-Cyclopentenyl-4-methoxyindole
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Overview
Description
2-Cyclopentenyl-4-methoxyindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a cyclopentenyl group attached to the second position and a methoxy group at the fourth position of the indole ring. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 2-Cyclopentenyl-4-methoxyindole involves several steps, starting from commercially available precursors. One common method includes the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine in the presence of an acid catalyst to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide and a base . Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Cyclopentenyl-4-methoxyindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentenyl group to a cyclopentyl group.
Methylation: The methoxy group can be introduced or modified using methylating agents like methyl iodide.
Scientific Research Applications
2-Cyclopentenyl-4-methoxyindole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopentenyl-4-methoxyindole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The methoxy group can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-Cyclopentenyl-4-methoxyindole can be compared with other indole derivatives, such as:
2-Methylindole: Lacks the cyclopentenyl and methoxy groups, resulting in different chemical reactivity and biological activity.
4-Methoxyindole: Similar methoxy substitution but lacks the cyclopentenyl group, affecting its overall properties and applications.
2-Cyclopentenylindole: Lacks the methoxy group, leading to different interactions with molecular targets and pathways.
The unique combination of the cyclopentenyl and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(cyclopenten-1-yl)-4-methoxy-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-4-7-12-11(14)9-13(15-12)10-5-2-3-6-10/h4-5,7-9,15H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMGJRFJEZHAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C3=CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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